molecular formula C9H10N2O2 B13135430 3-Methoxy-1-methyl-1H-indazol-5-ol

3-Methoxy-1-methyl-1H-indazol-5-ol

Cat. No.: B13135430
M. Wt: 178.19 g/mol
InChI Key: NOEPQIHMKPXBCP-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a bicyclic ring system with a methoxy group at the 3-position, a methyl group at the 1-position, and a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-1H-indazol-5-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-1H-indazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the methoxy or methyl positions.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-Methoxy-1-methyl-1H-indazol-5-ol can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indazole derivatives.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

3-methoxy-1-methylindazol-5-ol

InChI

InChI=1S/C9H10N2O2/c1-11-8-4-3-6(12)5-7(8)9(10-11)13-2/h3-5,12H,1-2H3

InChI Key

NOEPQIHMKPXBCP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=N1)OC

Origin of Product

United States

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